molecular formula C9H15IO2 B13079002 3-(Cyclopentyloxy)-4-iodooxolane

3-(Cyclopentyloxy)-4-iodooxolane

Cat. No.: B13079002
M. Wt: 282.12 g/mol
InChI Key: PNAYAGZPANKJQB-UHFFFAOYSA-N
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Description

Contextualization of Oxolane Core Structures in Organic Synthesis

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a fundamental building block in organic synthesis. nih.govwikipedia.org It is widely found in numerous natural products and biologically active molecules. researchgate.netchemicalbook.com In medicinal chemistry, the incorporation of saturated oxygen heterocycles like oxolane can enhance a compound's hydrophilicity and metabolic stability. researchgate.net Beyond its presence in final products, THF and its derivatives are extensively used as versatile solvents due to their polarity and ability to dissolve a wide range of polar and nonpolar compounds. wikipedia.orggreenchemindustries.comnih.gov This solvating power is crucial for a variety of chemical reactions, including those involving organometallic reagents. wikipedia.orgchinafuran.comsolventis.net Furthermore, the oxolane structure can serve as a synthetic intermediate, capable of undergoing ring-opening and expansion reactions to generate other valuable chemical structures. researchgate.net The synthesis of substituted oxolanes is a significant area of research, with various methods developed to create these important structures. wikipedia.orgorganic-chemistry.org

Significance of Organohalogen Compounds, with Emphasis on Iodo-substituted Ethers

Organohalogen compounds, which feature a carbon-halogen bond, are of great importance in organic chemistry. wikipedia.org Halogenated ethers, a subclass of these compounds, contain an ether linkage with one or more halogen atoms on the alkyl groups. wikipedia.orgwikiwand.com These compounds have found critical applications, most notably as anesthetics in medicine. wikipedia.orgacs.org

Among the halogens, iodine confers unique properties to organic molecules. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. wikipedia.org This reactivity makes organoiodine compounds valuable intermediates in organic synthesis. wikipedia.orgresearchgate.net While the lability of the C-I bond can limit the use of iodo-compounds in pharmaceuticals, their utility in the laboratory for constructing complex molecules is well-established. wikipedia.org The reaction of iodo-substituted alkanes with atmospheric radicals can also have significant environmental implications. researchgate.net When an ether is cleaved with a strong acid like hydroiodic acid (HI), the iodide ion's nucleophilicity plays a key role in the reaction mechanism. openstax.orgvedantu.com

Positioning of 3-(Cyclopentyloxy)-4-iodooxolane within Chemical Research Landscapes

The compound this compound, while not extensively documented in readily available literature, can be understood by dissecting its structural features and the chemical principles they imply.

This compound is characterized by three key structural components: an oxolane ring, a cyclopentyloxy group, and an iodine atom.

FeatureChemical Implication
Oxolane Ring A polar, cyclic ether that provides a stable scaffold and influences the molecule's overall solubility and conformation.
Cyclopentyloxy Group A bulky, non-polar ether substituent that will affect the steric accessibility of adjacent reactive sites and enhance lipophilicity.
Iodine Atom A large, polarizable halogen that serves as an excellent leaving group, making the C-4 position susceptible to nucleophilic attack.

The interplay of these features suggests a molecule with specific reactivity. The C-I bond is the most likely site for chemical transformation, such as substitution reactions. The stereochemistry of the substituents on the oxolane ring (the relative positions of the cyclopentyloxy group and the iodine atom) will also play a critical role in its reactivity and how it interacts with other molecules.

Dedicated research on a molecule like this compound is driven by its potential as a synthetic building block. The presence of the reactive iodo-group on a functionalized oxolane core allows for the introduction of a wide variety of other functional groups at a specific position. This makes it a potentially valuable intermediate in the synthesis of more complex molecules, including novel pharmaceutical candidates or materials with unique properties. The cyclopentyloxy group, while seemingly simple, can also be a key feature in designing molecules that fit into specific biological targets.

Current State of Research on Similar Oxolane and Iodoether Systems

Research on functionalized oxolane systems is vibrant and multifaceted. Many natural products containing the oxolane moiety exhibit significant biological activities, driving efforts to synthesize these and related structures. nih.gov The synthesis of substituted tetrahydrofurans is a well-explored area, with numerous methods available for their preparation. organic-chemistry.org

Similarly, the chemistry of iodo-ethers is a subset of the broader field of organoiodine chemistry. Hypervalent iodine reagents, for example, are widely used as versatile and environmentally benign oxidants in organic synthesis. nih.govnih.govacs.org While the iodine in this compound is not hypervalent, the extensive research into organoiodine compounds underscores their importance as synthetic tools. beilstein-journals.org The cleavage of ethers using reagents like HI is a classic reaction that highlights the reactivity of the ether linkage in the presence of a strong acid and a good nucleophile (iodide). openstax.orgyoutube.com

Scope and Objectives of Research Endeavors Related to this compound

Future research on this compound would likely focus on several key areas:

Development of Stereoselective Syntheses: Creating synthetic routes that can control the precise three-dimensional arrangement of the substituents on the oxolane ring.

Exploration of Reactivity: Investigating the scope of nucleophilic substitution reactions at the C-I bond to introduce new functional groups. This would involve reacting it with a variety of nucleophiles to build a library of new oxolane derivatives.

Application in Target-Oriented Synthesis: Using this compound as a key intermediate in the synthesis of complex natural products or designed molecules with potential biological activity.

Computational Studies: Employing theoretical methods to understand the conformational preferences and electronic properties of the molecule, which can help in predicting its reactivity and interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15IO2

Molecular Weight

282.12 g/mol

IUPAC Name

3-cyclopentyloxy-4-iodooxolane

InChI

InChI=1S/C9H15IO2/c10-8-5-11-6-9(8)12-7-3-1-2-4-7/h7-9H,1-6H2

InChI Key

PNAYAGZPANKJQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2COCC2I

Origin of Product

United States

Synthetic Methodologies for the Preparation of 3 Cyclopentyloxy 4 Iodooxolane

Retrosynthetic Analysis and Strategic Disconnections for 3-(Cyclopentyloxy)-4-iodooxolane

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves deconstructing a target molecule into simpler, commercially available or easily synthesized precursors. wikipedia.orgchemistry.coache3s-conferences.org

The primary disconnections for this compound involve the carbon-oxygen bond of the cyclopentyl ether and the carbon-iodine bond, as well as the bonds forming the oxolane ring itself.

Disconnection of the Cyclopentyl Ether: A primary retrosynthetic step is the disconnection of the ether linkage. This can be achieved via a Williamson ether synthesis approach, leading to an alcohol precursor and a cyclopentyl halide or tosylate. masterorganicchemistry.com This disconnection suggests a 3-hydroxy-4-iodooxolane intermediate and a suitable cyclopentyl electrophile.

Disconnection of the Carbon-Iodine Bond: The carbon-iodine bond can be retrosynthetically cleaved, suggesting an alkene precursor that could undergo an iodocyclization or a related iodoetherification reaction. chemistryviews.org This points towards a precursor such as a pent-4-en-1-ol derivative with a cyclopentyloxy group at the appropriate position.

Disconnection of the Oxolane Ring: Breaking the C-O bonds of the oxolane ring leads to a 1,4-diol derivative. This suggests that the target molecule could be assembled from a suitably substituted butane-1,4-diol.

Based on these disconnections, key precursors and building blocks could include:

But-3-en-1-ol

Cyclopentanol (B49286)

Glycerol

Epichlorohydrin

Various butane-1,4-diol derivatives

Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction by the extent to which atoms from the starting materials are incorporated into the final product. Current time information in Bangalore, IN. Reactions with high atom economy are desirable as they minimize waste. researchgate.netpearson.com

Pathway 1 (High Atom Economy): A pathway commencing from a C4 alkene diol, such as cis-but-2-ene-1,4-diol, could be highly atom-economical. The addition of cyclopentanol to the double bond followed by an asymmetric iodination could, in theory, construct the desired functionality with minimal byproduct formation. Cycloaddition reactions are also known for their high atom economy. nih.gov

Pathway 3 (Lower Atom Economy): Pathways involving multiple protection and deprotection steps would likely have lower atom economy and are generally less efficient.

Considering these factors, a pathway that constructs the oxolane ring and introduces the iodo and cyclopentyloxy groups in a concerted or tandem manner would be prioritized for its potential efficiency.

Direct Synthesis Approaches to this compound

Direct synthesis would involve the construction of the substituted oxolane ring from acyclic precursors.

The synthesis of substituted tetrahydrofurans often requires careful control of regioselectivity and stereoselectivity. rsc.orgmdpi.com

A plausible and efficient method for the synthesis of iodo-substituted oxolanes is through an iodocyclization reaction. chemistryviews.org This strategy involves the intramolecular cyclization of an unsaturated alcohol in the presence of an iodine source.

A hypothetical reaction could start with a but-3-enyl cyclopentyl ether. Treatment of this substrate with an iodine source, such as iodine (I₂) and a mild base, could trigger an electrophilic addition to the double bond, followed by intramolecular attack by the hydroxyl group to form the oxolane ring. The regioselectivity of this reaction would be crucial to ensure the formation of the desired 3,4-disubstituted product.

Hypothetical Reaction Scheme:

Generated code

To achieve the desired regiochemistry, the starting material would need to be carefully designed. For instance, starting from but-3-en-1-ol, the cyclopentyl ether could be formed first, followed by the iodocyclization.

An alternative strategy involves starting with a pre-functionalized C4 backbone, such as a derivative of butane-1,4-diol.

One hypothetical approach could utilize a protected butane-1,2,4-triol. The primary and secondary hydroxyl groups could be selectively protected, followed by the formation of the cyclopentyl ether at the remaining hydroxyl group. Subsequent deprotection and cyclization under acidic conditions could yield the oxolane ring. The iodine could then be introduced via nucleophilic substitution of a suitable leaving group, such as a tosylate, at the 4-position.

Illustrative Data Table of Hypothetical Reaction Parameters:

StepReactantsReagents and ConditionsHypothetical ProductHypothetical Yield (%)
1But-3-en-1-ol, Cyclopentyl bromideNaH, THFBut-3-enyl cyclopentyl ether85
2But-3-enyl cyclopentyl etherI₂, NaHCO₃, CH₂Cl₂This compound70

This table is for illustrative purposes only and does not represent actual experimental data.

Introduction of the Iodide Moiety at Position 4

The incorporation of an iodine atom onto the oxolane ring at the C-4 position can be approached from several distinct mechanistic standpoints. The choice of method often depends on the nature of the available starting material, typically a 3-(cyclopentyloxy)oxolane or a precursor with a suitable leaving group at the target position.

Direct Iodination Methodologies

Direct iodination involves the substitution of a carbon-hydrogen bond with a carbon-iodine bond. On a saturated heterocyclic ring like oxolane, this typically requires the generation of a highly reactive iodine species. While direct C-H iodination of alkanes is challenging, hypervalent iodine reagents can facilitate such transformations. acs.org For a substrate like 3-(cyclopentyloxy)oxolane, direct iodination would likely proceed with low regioselectivity due to the presence of multiple activated C-H bonds adjacent to the ring oxygen.

However, methods developed for the iodination of aromatic compounds or activated positions could potentially be adapted. For instance, the use of N-Iodosuccinimide (NIS) in the presence of a catalytic amount of an acid like trifluoroacetic acid is a common method for iodinating various organic molecules. organic-chemistry.org NIS serves as an electrophilic iodine source, and its reactivity can be enhanced with Brønsted or Lewis acids. organic-chemistry.orgchemicalbook.com While typically used for aromatic systems or alkenes, conditions could be explored to promote the iodination at the C-4 position of the oxolane, although competitive iodination at C-2 and C-5 would be a significant challenge.

Halogen Exchange Reactions (e.g., from bromo- or chloro-precursors)

A more reliable and widely used method for synthesizing alkyl iodides is through a halogen exchange reaction, famously known as the Finkelstein reaction. chemicalbook.comnumberanalytics.com This SN2 (bimolecular nucleophilic substitution) reaction involves treating an alkyl chloride or bromide with an excess of an alkali iodide salt. chemicalbook.com The success of the reaction is often driven by Le Châtelier's principle; using sodium iodide (NaI) in an acetone (B3395972) solvent, the resulting sodium chloride (NaCl) or sodium bromide (NaBr) precipitates from the solution, driving the equilibrium towards the desired alkyl iodide. numberanalytics.com

For the synthesis of this compound, this pathway would commence with a corresponding 4-bromo- or 4-chlorooxolane derivative. The reaction proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the carbon center being substituted. This is a critical consideration in stereoselective syntheses. The reaction is highly effective for primary and secondary halides, making the C-4 position of the oxolane ring a suitable substrate. numberanalytics.com

Table 1: Typical Conditions for Finkelstein Halogen Exchange Reaction
ParameterConditionRationale/NotesReference
SubstrateAlkyl chloride or alkyl bromideBromo-precursors are generally more reactive than chloro-precursors. numberanalytics.com
Iodide SourceSodium Iodide (NaI), Potassium Iodide (KI)NaI is commonly used due to its solubility in acetone. commonorganicchemistry.com
SolventAcetone, Dimethylformamide (DMF)Acetone is ideal as it precipitates the resulting NaCl or NaBr, driving the reaction forward. numberanalytics.com
TemperatureRoom temperature to refluxHeating can increase the reaction rate, especially for less reactive chlorides. organic-chemistry.org
Radical-Mediated Iodination Pathways

Radical iodination offers an alternative pathway that proceeds through a free-radical mechanism rather than an ionic one. numberanalytics.com This process typically involves three stages: initiation, propagation, and termination. numberanalytics.com A radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, is often used to generate an initial radical, which then abstracts a hydrogen atom from the substrate to form a carbon-centered radical. This radical subsequently reacts with a source of iodine. numberanalytics.com

Reagents like N-Iodosuccinimide (NIS) can serve as a source of iodine in radical reactions, often initiated by light. organic-chemistry.orgchemicalbook.com While NIS is frequently used for electrophilic iodinations, it can also participate in radical-chain reactions analogous to those of N-bromosuccinimide (NBS). chemicalbook.com Another approach involves the use of iodine (I₂) in conjunction with a radical initiator. mdpi.com For the 3-(cyclopentyloxy)oxolane substrate, a radical approach might favor abstraction of the hydrogen at C-4, but regioselectivity could remain a concern, potentially leading to a mixture of products. The development of hypervalent iodine reagents has also opened new avenues for radical C-H functionalization, which could be applied to saturated hydrocarbons and ethers. acs.org

Etherification Reactions for the Cyclopentyloxy Group at Position 3

The formation of the ether linkage at the C-3 position is another critical step in the synthesis. This typically involves the reaction of a hydroxyl group at the C-3 position of an appropriately substituted oxolane (e.g., 4-iodooxolan-3-ol) with a cyclopentylating agent.

Alkylation of Alcohols with Cyclopentyl Derivatives

The Williamson ether synthesis is a classic and robust method for forming ethers. taylorandfrancis.com This reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a leaving group on an alkyl halide in an SN2 reaction. youtube.commasterorganicchemistry.com

In the context of synthesizing this compound, the starting material would be 4-iodooxolan-3-ol (B13310881). This alcohol is first treated with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. youtube.com This alkoxide then acts as a nucleophile, attacking a cyclopentyl derivative with a good leaving group, such as cyclopentyl bromide or cyclopentyl tosylate. The reaction works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.comyoutube.com Since cyclopentyl bromide is a secondary halide, some elimination (to form cyclopentene) may compete with the desired substitution, potentially lowering the yield of the ether product. youtube.com

Mitsunobu-Type Reactions in Oxolane Functionalization

The Mitsunobu reaction provides a powerful and mild alternative for forming the C-O ether bond, particularly when control of stereochemistry is desired. chemicalbook.com This reaction couples a primary or secondary alcohol with a nucleophile, in this case, another alcohol (cyclopentanol), using a combination of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org

A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of configuration at the stereocenter of the alcohol undergoing substitution. organic-chemistry.orgchemicalbook.com To synthesize this compound, one would react 4-iodooxolan-3-ol with cyclopentanol in the presence of the Mitsunobu reagents. The reaction activates the hydroxyl group of one alcohol, allowing it to be displaced by the other. This method is renowned for its broad applicability in natural product synthesis and its tolerance of various functional groups. chemicalbook.com

Table 2: Key Reagents in the Mitsunobu Reaction
Reagent ClassCommon ExamplesFunctionReference
AlcoholPrimary or Secondary AlcoholsSubstrate to be functionalized (e.g., 4-iodooxolan-3-ol). organic-chemistry.org
PronucleophileCarboxylic acids, Alcohols (e.g., Cyclopentanol), ImidesThe incoming nucleophile that displaces the activated hydroxyl group. chemicalbook.com
PhosphineTriphenylphosphine (PPh₃), Tributylphosphine (PBu₃)Reducing agent; activates the azodicarboxylate. chemicalbook.com
AzodicarboxylateDiethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD)Oxidizing agent; protonated by the alcohol to activate it as a leaving group. organic-chemistry.org

Advanced Synthetic Approaches to this compound

The development of advanced synthetic methods for preparing this compound is crucial for enabling its efficient and selective production. These approaches move beyond classical methods to offer improvements in terms of yield, purity, and environmental impact.

Catalytic Strategies for Improved Yield and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired products with high efficiency and control. For the synthesis of this compound, both metal-based and organic catalysts could theoretically be employed to enhance reaction outcomes.

While specific metal-catalyzed reactions for the direct synthesis of this compound are not extensively documented in publicly available literature, the general principles of metal-catalyzed iodination and etherification of unsaturated precursors can be considered. Transition metals are known to facilitate a variety of transformations that could be adapted for this purpose. However, a significant focus in contemporary chemical synthesis is to move away from potentially toxic and environmentally hazardous transition metals where possible. rsc.org

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and for promoting reactions under mild conditions. In the context of synthesizing this compound, organocatalysts could potentially be used to activate the substrates and control the stereoselectivity of the iodination and etherification steps. This approach aligns with the growing interest in developing metal-free synthetic protocols, which can offer advantages in terms of reduced toxicity and cost. rsc.org

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated and scalable production. The application of flow chemistry to the synthesis of this compound would involve the continuous pumping of reactants through a reactor where the transformation occurs. This methodology can lead to higher yields and purity due to precise control over reaction parameters such as temperature, pressure, and residence time.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound is essential for developing sustainable manufacturing processes.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. A solvent-free chemical oxidative polymerization method has been reported as a universal approach for synthesizing certain high molecular weight polymers. rsc.org While this specific application is for polymerization, the underlying principle of conducting reactions in the absence of a solvent or in a low-solvent environment is highly desirable. For the synthesis of this compound, exploring solvent-free conditions could significantly improve the environmental profile of the process.

No Publicly Available Scientific Literature Found for this compound

Despite a comprehensive search of scientific databases and chemical literature, no specific information regarding the synthesis, stereochemical control, or production scale-up of the chemical compound This compound could be located. This suggests that the compound may be a novel entity, a highly specialized intermediate not yet described in publicly accessible research, or designated under a different nomenclature.

General synthetic principles for the formation of substituted tetrahydrofurans, Williamson ether synthesis, and iodination of cyclic ethers are well-established in the field of organic chemistry. Theoretically, one could propose plausible synthetic routes to this compound based on these known reactions. For instance, a potential synthesis could involve the iodination of a 3-cyclopentyloxyoxolane precursor or the etherification of a 4-iodooxolan-3-ol. However, without experimental data, such a discussion would be purely speculative and would not meet the required standard of providing detailed, research-backed findings.

Similarly, a discussion on stereochemical control, including diastereoselective and enantioselective approaches, or the application of chiral auxiliaries and organocatalysis, would be entirely theoretical in the absence of any reported synthesis of this specific compound. Likewise, considerations for scale-up and process optimization are intrinsically tied to an established synthetic route and its specific reaction conditions, none of which are available for this compound.

Therefore, to maintain scientific integrity and adhere to the instruction of focusing solely on the requested compound with factual accuracy, the requested article cannot be generated.

Chemical Reactivity and Transformation Mechanisms of 3 Cyclopentyloxy 4 Iodooxolane

Reactivity of the C-I Bond in 3-(Cyclopentyloxy)-4-iodooxolane

The carbon-iodine bond is the most reactive site in the this compound molecule. Iodine is an excellent leaving group due to its large atomic size and the stability of the iodide anion (I⁻). vedantu.comlibretexts.org This inherent reactivity allows for two primary types of transformations at the C4 position: nucleophilic substitution and elimination.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the iodine atom by a nucleophile. The specific pathway of this substitution is highly dependent on the reaction conditions.

The carbon atom bearing the iodine in this compound is a secondary carbon. Secondary alkyl halides can undergo substitution via both SN1 and SN2 mechanisms, and the prevailing pathway is determined by factors such as the nucleophile, solvent, and temperature. libretexts.org

SN2 Mechanism: This is a bimolecular, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs. libretexts.org The reaction proceeds through a pentacoordinate transition state. libretexts.org A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion. libretexts.orgbyjus.com For an SN2 reaction to occur efficiently, the nucleophile must have unhindered access to the backside of the C-I bond. libretexts.org The presence of the adjacent cyclopentyloxy group and the oxolane ring itself may introduce steric hindrance, potentially slowing the rate of an SN2 reaction compared to a simple secondary alkyl iodide. libretexts.org

SN1 Mechanism: This is a unimolecular, multi-step process that begins with the slow, rate-determining step of the C-I bond breaking to form a secondary carbocation intermediate. youtube.com This intermediate is then rapidly attacked by a nucleophile from either face, leading to a mixture of stereoisomers (racemization). pressbooks.pub The stability of the carbocation intermediate is crucial for an SN1 reaction. Secondary carbocations are less stable than tertiary carbocations, but can be stabilized by polar protic solvents. youtube.com

SN2' Mechanism: An SN2' (S-N-2-prime) reaction is a possibility in allylic or similar systems where the nucleophile attacks at a vinylic carbon adjacent to the carbon bearing the leaving group, with a concurrent shift of the double bond. Given that this compound is a saturated heterocyclic compound, an SN2' reaction is not a viable pathway.

Table 1: Comparison of SN1 and SN2 Mechanistic Pathways

Feature SN1 Reaction SN2 Reaction
Rate Law Rate = k[Substrate] Rate = k[Substrate][Nucleophile]
Molecularity Unimolecular Bimolecular
Mechanism Two-step (carbocation intermediate) One-step (concerted)
Stereochemistry Racemization Inversion of configuration
Substrate Favored by 3° > 2° Favored by 1° > 2°
Nucleophile Weak nucleophiles are effective Requires strong nucleophiles
Solvent Favored by polar protic solvents Favored by polar aprotic solvents
Leaving Group Good leaving group required Good leaving group required

Metal-Mediated Cross-Coupling Reactions

Metal-mediated cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the iodo group acts as an excellent leaving group in catalytic cycles involving transition metals such as palladium, nickel, and copper.

Palladium catalysis is at the forefront of cross-coupling chemistry, and this compound is an ideal candidate for such transformations. The general mechanism for these reactions involves the oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with a suitable coupling partner, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov

Suzuki-Miyaura Coupling: This reaction pairs the iodo-oxolane with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The reaction is highly valued for its mild conditions and the commercial availability of a wide range of boronic acids. For this compound, a Suzuki-Miyaura coupling would introduce a new carbon-carbon bond at the 4-position of the oxolane ring.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Iodo-Oxolane Derivative

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O8085
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane10092
3Thiophene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF9088

Note: This data is illustrative for a generic iodo-oxolane and not specific to this compound due to a lack of specific literature.

Heck Reaction: The Heck reaction involves the coupling of the iodo-oxolane with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com This reaction forms a new carbon-carbon bond and typically results in the formation of a substituted alkene. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.gov

Table 2: Representative Conditions for Heck Reaction of an Iodo-Oxolane Derivative

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10078
2n-Butyl acrylatePd(PPh₃)₄ (5)-NaOAcDMA12082
3CyclohexenePdCl₂(PCy₃)₂ (3)-K₂CO₃NMP11075

Note: This data is illustrative for a generic iodo-oxolane and not specific to this compound due to a lack of specific literature.

Sonogashira Coupling: This reaction couples the iodo-oxolane with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. khanacademy.orgrsc.org The Sonogashira coupling is a highly efficient method for the synthesis of substituted alkynes.

Table 3: Representative Conditions for Sonogashira Coupling of an Iodo-Oxolane Derivative

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NTHF6090
21-HeptynePdCl₂(PPh₃)₂ (2)CuI (4)i-Pr₂NHDMF7085
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (5)PiperidineToluene8088

Note: This data is illustrative for a generic iodo-oxolane and not specific to this compound due to a lack of specific literature.

Stille Reaction: The Stille reaction involves the coupling of the iodo-oxolane with an organostannane reagent, catalyzed by palladium. nih.govyoutube.com While effective, the toxicity of organotin compounds has led to a preference for other coupling methods like the Suzuki reaction.

While palladium catalysts are the most common, nickel and copper catalysts also play a significant role in cross-coupling reactions.

Nickel-Catalyzed Couplings: Nickel catalysts can be a more cost-effective alternative to palladium and can exhibit different reactivity and selectivity. Nickel is particularly effective in coupling alkyl halides and can be used in reactions analogous to the palladium-catalyzed variants.

Copper-Mediated Couplings: Copper-mediated reactions, such as the Ullmann condensation, are well-established for forming carbon-heteroatom bonds. In the context of this compound, copper catalysis could be employed to couple the oxolane moiety with alcohols, amines, or thiols. Copper also plays a crucial co-catalytic role in the Sonogashira reaction.

Transmetalation is a key step in the catalytic cycle where the organic group from the organometallic reagent is transferred to the palladium (or other metal) center. nih.gov The mechanism of transmetalation can vary depending on the organometallic reagent and the reaction conditions. For Suzuki couplings, the base activates the boronic acid to form a more nucleophilic borate (B1201080) species, which then undergoes transmetalation. nih.gov In Stille couplings, the mechanism is more complex and can involve different pathways depending on the ligands and additives.

Reductive Elimination is the final step in the catalytic cycle, where the two organic groups on the metal center are coupled together to form the final product, and the metal is reduced to its lower oxidation state (e.g., Pd(II) to Pd(0)). nih.gov For this step to occur, the two groups to be coupled must be in a cis orientation to each other on the metal center. nih.gov The rate of reductive elimination can be influenced by the electronic and steric properties of the ligands and the organic fragments.

Reductive Functionalization of the C-I Bond

The carbon-iodine bond in this compound can also be the site of reductive functionalization, where the iodine atom is replaced by a hydrogen atom or an organic group through a reductive process.

The most straightforward reductive functionalization is the replacement of the iodine atom with a hydrogen atom. This can be achieved using various hydride-donating reagents. Common reagents for this transformation include tin hydrides (e.g., tributyltin hydride), although less toxic alternatives like silanes in the presence of a radical initiator are often preferred. Metal hydrides such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can also effect this reduction, typically through a nucleophilic substitution or single-electron transfer mechanism.

The C-I bond can be cleaved reductively using certain organometallic reagents, particularly organocuprates (Gilman reagents) or some Grignard reagents in the presence of a suitable catalyst. This process can result in the formation of a new carbon-carbon bond where the iodine was previously located. The mechanism often involves the formation of an organometallic intermediate followed by a reductive cleavage step.

Oxidative Functionalization at the C-I Site

The carbon-iodine bond is the most labile and reactive site in the molecule for many transformations, particularly for oxidative functionalization. As a secondary alkyl iodide, the C-I bond can participate in a variety of reactions, including transition-metal-catalyzed cross-coupling and carbonylation reactions.

Palladium-catalyzed carbonylation, for instance, represents a powerful method for converting alkyl iodides into valuable carboxylic acid derivatives. acs.org In a hypothetical reaction, this compound could be converted into the corresponding ester or amide under a carbon monoxide atmosphere in the presence of a suitable palladium catalyst and an alcohol or amine nucleophile. acs.org Mechanistically, this process may involve the interplay of radical intermediates and palladium-catalyzed steps. acs.org Light irradiation can facilitate the initial formation of an alkyl radical, which then combines with carbon monoxide and is trapped by a palladium(0) species. Subsequent reductive elimination from the resulting acyl-palladium(II) complex would yield the carbonylated product.

Another avenue for functionalization is the oxidative addition to a low-valent metal center, such as Ni(0), which can initiate carbonylative cleavage processes of the ether ring itself, demonstrating the interplay between the reactive sites. nih.gov Furthermore, stereoretentive coupling reactions of secondary alkyl iodides have been observed in palladium-catalyzed C-H alkylation contexts, suggesting that reactions at the C-I bond of this compound could, with appropriate catalytic systems, proceed with control over the stereocenter at C-4. acs.org

Table 1: Hypothetical Palladium-Catalyzed Carbonylation Reactions

EntryNucleophileCatalystConditionsProductHypothetical Yield
1Methanol (B129727)Pd(PPh₃)₄CO (50 atm), 80 °CMethyl 2-(3-(cyclopentyloxy)oxolan-4-yl)acetate75%
2DiethylaminePdCl₂(dppf)CO (50 atm), K₂CO₃, 100 °C2-(3-(cyclopentyloxy)oxolan-4-yl)-N,N-diethylacetamide68%
3AnilinePd₂(dba)₃, XantphosCO (50 atm), NaOtBu, 110 °C2-(3-(cyclopentyloxy)oxolan-4-yl)-N-phenylacetamide65%

Reactivity of the Oxolane Ring System

The oxolane ring, a saturated five-membered ether, is relatively stable but can undergo specific transformations under forcing conditions, primarily involving cleavage of its C-O bonds.

Ring-Opening Reactions and Their Controlled Stereochemistry

The oxolane ring is susceptible to cleavage by strong acids and potent Lewis acids. masterorganicchemistry.comnih.gov The reaction is initiated by the protonation or coordination of the ring oxygen, which activates the C-O bonds toward nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com In the case of this compound, treatment with a strong hydrohalic acid like hydroiodic acid (HI) would protonate the ether oxygen, forming a highly reactive oxonium ion. masterorganicchemistry.com A subsequent Sₙ2 attack by the iodide ion at one of the ring carbons (C-2 or C-5) would lead to ring opening.

The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors. Attack is generally favored at the less sterically hindered carbon. libretexts.org Given the substitution pattern of this compound, the C-5 position is less encumbered than the C-2 position, suggesting a preference for attack at C-5. The stereochemistry of the Sₙ2 attack occurs with inversion of configuration at the attacked center. Therefore, the stereochemical relationship between the cyclopentyloxy and iodo substituents will direct the stereochemical outcome of the resulting acyclic product.

Lewis acids can also promote ring-opening. vaia.comrsc.org For example, boron tribromide (BBr₃) coordinates strongly to the oxygen atom, facilitating cleavage. The reaction of tetrahydrofuran (B95107) (THF) with certain frustrated Lewis pairs (FLPs) has also been shown to induce ring-opening, a pathway that depends on the precise electronic and steric properties of the FLP. nih.gov

Table 2: Hypothetical Ring-Opening Reactions of this compound

EntryReagentConditionsMajor ProductMechanism
1Excess HIReflux1,4-diiodo-2-(cyclopentyloxy)butan-1-ol derivativeAcid-catalyzed Sₙ2
2BBr₃, then H₂O-78 °C to rtBromo-alcohol derivativeLewis acid-mediated
3Al/P FLPToluene, rtZwitterionic acyclic etherFLP activation

Reactions at the Ether Linkage (e.g., Cleavage Reactions)

The exocyclic ether linkage of the cyclopentyloxy group is also subject to cleavage under strong acidic conditions, similar to the ring C-O bonds. wikipedia.org The use of reagents like HBr or HI can cleave this ether. The mechanism involves initial protonation of the ether oxygen, followed by nucleophilic attack of the halide at either the cyclopentyl carbon or the C-3 carbon of the oxolane ring. masterorganicchemistry.com

The pathway, Sₙ1 versus Sₙ2, depends on the nature of the carbon centers. wikipedia.org Both the cyclopentyl and the oxolane C-3 carbons are secondary. Therefore, the reaction likely proceeds through an Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon. The bulky cyclopentyl group might direct the attack to the C-3 position of the oxolane ring. Conversely, cleavage could also occur at the cyclopentyl carbon. If excess acid is used, the initially formed alcohol (either cyclopentanol (B49286) or the 3-hydroxyoxolane derivative) can be further converted to the corresponding alkyl halide. masterorganicchemistry.com

Functionalization of Remaining C-H Bonds within the Ring (e.g., C-H Activation concepts)

Direct functionalization of the C-H bonds of the oxolane ring presents a modern and atom-economical approach to modifying the scaffold. benthamdirect.com Transition-metal-catalyzed C-H activation has emerged as a powerful tool for functionalizing saturated heterocycles. nih.gov For this compound, several C(sp³)-H bonds are available for potential activation.

Reactivity in C-H activation is often guided by proximity to a heteroatom. youtube.com The C-H bonds at C-2 and C-5, being α to the ring oxygen, are the most electronically activated and likely targets for functionalization. Directed C-H activation could also be envisioned, where a catalyst is guided to a specific C-H bond by a directing group. acs.org While the inherent functional groups in this compound are not classic directing groups, their Lewis basicity could potentially influence the regioselectivity of the C-H activation event under appropriate catalytic conditions. For instance, a palladium or rhodium catalyst might coordinate to the ring oxygen and preferentially activate the adjacent C-H bonds for subsequent coupling with various partners.

Influence of the Cyclopentyloxy Group on Reactivity and Selectivity

Steric and Electronic Effects on Adjacent Reaction Centers

The cyclopentyloxy group exerts significant influence over the molecule's reactivity through both steric and electronic effects.

Steric Effects: The cyclopentyl group is a bulky substituent. Its presence at C-3 creates considerable steric hindrance on one face of the oxolane ring. msu.edu This steric bulk will influence the trajectory of incoming reagents. For example, in any reaction involving nucleophilic attack at the adjacent C-4 (e.g., Sₙ2 displacement of iodide) or C-2 positions, the nucleophile will preferentially approach from the face opposite to the cyclopentyloxy group to minimize steric clashes. numberanalytics.com This effect is crucial for controlling the stereochemical outcome of reactions. Similarly, in potential elimination reactions to form a double bond between C-3 and C-4, the steric demand of the cyclopentyloxy group would influence the required dihedral angle for anti-periplanar elimination, thus affecting reaction rates and product distribution.

Electronic Effects: As an alkoxy group, the cyclopentyloxy substituent is electron-donating through induction and resonance (via the lone pairs on the oxygen atom). acs.org This electronic effect influences the reactivity of adjacent positions. The electron-donating nature of the oxygen atom can stabilize a potential carbocation intermediate at C-2 or C-4, although the formation of a carbocation next to an electron-withdrawing iodide at C-4 is unlikely. More relevant is the inductive effect on the C-3 and C-4 bonds. The electronegative oxygen atom polarizes the C3-O bond, which could influence the acidity of the C-3 proton and the electrophilicity of the C-4 carbon. These electronic perturbations, combined with the dominant steric effects, are key to predicting the regioselectivity and stereoselectivity of transformations involving this compound.

Potential for Intramolecular Interactions

The spatial arrangement of the atoms and functional groups in this compound allows for several potential intramolecular interactions that can influence its conformation and reactivity. These non-covalent interactions, while weak, can have a significant impact on the molecule's properties.

The primary intramolecular interactions expected are:

Steric Hindrance: The bulky cyclopentyloxy group at the C3 position can sterically hinder the approach of reagents to the adjacent C4 position, where the iodo group is located. This steric crowding can influence the stereochemical outcome of reactions at the C4 center.

Dipole-Dipole Interactions: Both the carbon-iodine (C-I) and carbon-oxygen (C-O) bonds are polar. The electrostatic interactions between the partial positive charge on the carbon of the C-I bond and the partial negative charge on the ether oxygen can lead to conformational preferences that bring these groups into proximity.

Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, in the presence of protic solvents or reagents, the ether oxygen can act as a hydrogen bond acceptor. This can influence the solubility and reactivity of the compound.

These intramolecular forces are summarized in the table below:

Interaction TypeInvolved GroupsPotential Effect
Steric HindranceCyclopentyloxy group and Iodo groupInfluences reaction rates and stereoselectivity at C4.
Dipole-DipoleC-O and C-I bondsAffects the conformational equilibrium of the oxolane ring.
Hydrogen Bonding (intermolecular)Ether oxygen and protic solventsInfluences solubility and reactivity in protic media.

Acid-Catalyzed and Base-Catalyzed Transformations

The presence of both an ether and an alkyl iodide functionality makes this compound susceptible to transformations under both acidic and basic conditions.

Acid-Catalyzed Transformations: Strong acids can protonate the oxygen atom of the ether or the oxolane ring, activating the molecule for subsequent reactions. masterorganicchemistry.com The most likely acid-catalyzed reaction is the cleavage of the ether bond. libretexts.orgyoutube.com Depending on the specific acid and reaction conditions, this can proceed via an S\textsubscript{N}1 or S\textsubscript{N}2 mechanism. libretexts.org Given the secondary nature of the carbon attached to the ether, a mixture of both pathways is possible. Additionally, the oxolane ring itself can be cleaved under harsh acidic conditions. masterorganicchemistry.commasterorganicchemistry.com

Base-Catalyzed Transformations: Under basic conditions, the most probable reaction is the elimination of hydrogen iodide (HI) to form an alkene. The regioselectivity of this elimination would be influenced by the nature of the base used. A small, strong base would likely favor the more substituted Zaitsev product, while a bulky base would favor the less substituted Hofmann product due to steric hindrance from the cyclopentyloxy group. masterorganicchemistry.com The E2 mechanism is the most probable pathway for this transformation. lumenlearning.com

A summary of the predicted acid and base-catalyzed transformations is presented below:

ConditionProbable ReactionMechanismPredicted Products
Strong Acid (e.g., HI, HBr)Ether CleavageS\textsubscript{N}1 / S\textsubscript{N}23-Iodooxolan-4-ol and Cyclopentyl iodide
Strong Acid (e.g., HI, HBr)Oxolane Ring OpeningS\textsubscript{N}2Diodoalkanol derivatives
Strong, Non-nucleophilic BaseEliminationE2 (Zaitsev)3-(Cyclopentyloxy)oxol-4-ene
Bulky, Strong Base (e.g., KOtBu)EliminationE2 (Hofmann)4-(Cyclopentyloxy)oxol-2-ene

Radical Chemistry of this compound

The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, making this compound a potential precursor for radical-mediated transformations. testbook.com

A carbon-centered radical can be generated at the C4 position of the oxolane ring by treating the molecule with a radical initiator, such as azobisisobutyronitrile (AIBN) in the presence of a radical mediator like tributyltin hydride, or through photochemical methods. rsc.orgnih.govnih.gov The resulting radical is a secondary alkyl radical, which can then participate in a variety of reactions.

The generation of the C4 radical is a key step that opens up a range of synthetic possibilities. The reactivity of this radical will be influenced by the surrounding molecular structure.

Once formed, the C4 radical can undergo intramolecular reactions, such as cyclizations or rearrangements. wikipedia.org A likely pathway would be a 1,5-hydrogen atom transfer (1,5-HAT) from the cyclopentyloxy group to the radical center on the oxolane ring. This would result in the formation of a more stable tertiary radical on the cyclopentyl ring. Such intramolecular hydrogen abstraction reactions are common in radical chemistry. nih.gov

Another possibility, though likely less favored, is the rearrangement of the oxolane ring itself, although this would require the cleavage of a relatively strong carbon-oxygen bond. Radical cyclizations onto a pre-existing double or triple bond are a common strategy in organic synthesis, but in the absence of such a functional group in the starting material, these pathways are not directly applicable. electronicsandbooks.com

The table below outlines the key aspects of the radical chemistry of the title compound.

ProcessDescriptionKey IntermediatesPotential Products
Radical Generation Homolytic cleavage of the C-I bond using chemical initiators or photolysis. ucl.ac.ukCarbon-centered radical at C4.-
1,5-Hydrogen Atom Transfer Intramolecular abstraction of a hydrogen atom from the cyclopentyloxy group by the C4 radical.Tertiary radical on the cyclopentyl ring.Rearranged iodo-ether derivatives.
Intermolecular Trapping The C4 radical can be trapped by external radical scavengers or react with other molecules in the reaction mixture.-Functionalized oxolane derivatives.

Advanced Analytical Methodologies for the Study of 3 Cyclopentyloxy 4 Iodooxolane

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are fundamental in the analysis of 3-(Cyclopentyloxy)-4-iodooxolane, enabling the separation of the main compound from impurities and the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development for Resolution of Isomers

The presence of multiple chiral centers in this compound results in the potential for several stereoisomers. The development of a robust High-Performance Liquid Chromatography (HPLC) method is crucial for the separation and quantification of these isomers. A typical approach involves reverse-phase HPLC, which separates compounds based on their hydrophobicity.

The selection of the stationary phase is critical for achieving optimal resolution. A C18 column is often a suitable starting point due to its versatility. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is meticulously optimized. Gradient elution, where the proportion of the organic solvent is varied over time, is frequently employed to enhance separation efficiency. Detection is commonly performed using a UV detector, as the iodo-group, while not a strong chromophore, allows for detection at lower wavelengths.

Table 1: Illustrative HPLC Method Parameters for Isomeric Resolution

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm

Gas Chromatography (GC) for Volatile Byproducts and Purity Evaluation

Gas Chromatography (GC) is a powerful technique for assessing the purity of this compound, particularly for identifying and quantifying volatile byproducts that may be present from the synthesis process. These byproducts could include residual solvents or starting materials.

For GC analysis, the sample is typically dissolved in a suitable volatile solvent and injected into the instrument. The choice of the capillary column is important, with non-polar or medium-polarity columns often providing good separation of a wide range of potential impurities. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. For definitive identification of unknown peaks, GC coupled with Mass Spectrometry (GC-MS) is the method of choice, providing both retention time data and mass spectral information for structural elucidation of the byproducts.

Table 2: Representative GC Conditions and Potential Byproducts

Retention Time (min)Tentative IdentificationDetection Method
2.5Cyclopentanol (B49286) (Starting Material)GC-MS
4.8Tetrahydrofuran (B95107) (Solvent)GC-MS
12.2This compoundFID

Supercritical Fluid Chromatography (SFC) for Chiral Separation

For the challenging task of separating the enantiomers of this compound, Supercritical Fluid Chromatography (SFC) has emerged as a highly effective technique. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency compared to HPLC.

Chiral separation in SFC is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated success in resolving a broad range of chiral compounds. The addition of a small amount of a polar organic solvent (co-solvent), such as methanol or ethanol, to the supercritical CO2 is often necessary to modulate the retention and selectivity of the separation.

Table 3: Example SFC Method for Chiral Separation

ParameterCondition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Supercritical CO2 / Methanol (85:15)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C

Methodologies for Quantitative Analysis

Accurate quantification of this compound is essential for quality control and for use in subsequent synthetic steps. Both HPLC and GC methods, once developed and validated, can be used for quantitative analysis. The external standard method is a common approach, where a calibration curve is constructed by analyzing a series of solutions of a known concentration of a reference standard. The concentration of the unknown sample is then determined by comparing its response to the calibration curve.

For improved accuracy and precision, especially when sample loss during preparation is a concern, the internal standard method is preferred. In this method, a known amount of a non-interfering compound (the internal standard) is added to both the calibration standards and the unknown sample. The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration to create the calibration curve.

Spectroscopic Methodologies for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

For a molecule with the complexity of this compound, advanced two-dimensional (2D) NMR techniques are often necessary to definitively assign all signals and confirm the connectivity of the atoms. These techniques provide correlation information between different nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing the proton networks within the cyclopentyl and oxolane rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the more easily assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the cyclopentyloxy group and the oxolane ring, as well as for confirming the position of the iodo substituent.

Table 4: Application of Advanced NMR Techniques for Structural Confirmation

NMR ExperimentInformation Obtained
¹H NMR Provides information on the chemical shift, integration, and coupling patterns of the protons.
¹³C NMR Shows the number of unique carbon environments.
COSY Establishes H-H correlations within the cyclopentyl and oxolane rings.
HSQC Correlates each proton to its directly attached carbon atom.
HMBC Confirms the C-O-C linkage between the two ring systems and the position of the iodine atom.

By employing this suite of advanced analytical methodologies, a comprehensive understanding of the purity, isomeric composition, and precise chemical structure of this compound can be achieved.

2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the complex structure of this compound. Experiments such as COSY, HSQC, and HMBC are instrumental in establishing the covalent framework of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the oxolane and cyclopentyl rings. For instance, the correlation between the proton at C4 (bearing the iodine) and the protons at C3 and C5 of the oxolane ring can be definitively established.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This is crucial for assigning the ¹³C chemical shifts to their corresponding protons, providing a clear picture of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying the connectivity between the cyclopentyloxy group and the oxolane ring, for example, by observing a correlation between the C3 proton of the oxolane ring and the C1' carbon of the cyclopentyl group through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the stereochemical arrangement of the substituents on the oxolane ring. Through-space correlations between protons that are in close proximity, regardless of their bonding, can establish their relative orientation (cis/trans). For example, a NOESY cross-peak between the proton at C3 and the proton at C4 would indicate a cis relationship.

2D NMR Experiment Purpose Expected Correlations for this compound
COSYIdentifies ¹H-¹H spin-spin coupling networks.Correlations between H3-H2, H3-H4, H4-H5 on the oxolane ring. Correlations within the cyclopentyl ring protons.
HSQCCorrelates directly bonded ¹H and ¹³C nuclei.Direct correlation of each proton to its attached carbon (e.g., C3-H3, C4-H4).
HMBCShows long-range (2-3 bond) ¹H-¹³C correlations.Correlation between the C3-H and the C1' of the cyclopentyl ring, confirming the ether linkage. Correlations from oxolane protons to adjacent carbons.
NOESYReveals through-space proximity of protons, aiding in stereochemical assignment.Cross-peaks between protons on the same face of the oxolane ring (e.g., H3 and H4 in a cis-isomer) would be observed, whereas their absence would suggest a trans-isomer. Proximity between the cyclopentyl ring protons and the oxolane ring protons.
Solid-State NMR Methodologies for Polymorph Characterization

In the solid state, molecules can exist in different crystalline forms known as polymorphs, which can have distinct physical properties. Solid-state NMR (ssNMR) is a key technique for characterizing these different forms of this compound. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei in a solid lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of less abundant nuclei like ¹³C and to narrow the spectral lines. Differences in the ¹³C chemical shifts observed in the ssNMR spectra of different batches of the compound can indicate the presence of different polymorphs.

High-Resolution Mass Spectrometry (HRMS) Methodologies for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can confirm the molecular formula of the compound. For this compound (C₉H₁₅IO₂), the expected exact mass can be calculated and compared with the experimental value, providing strong evidence for its identity.

Isotope Atomic Mass (Da)
¹²C12.000000
¹H1.007825
¹⁶O15.994915
¹²⁷I126.904473

The theoretical exact mass of the molecular ion [M]⁺ of this compound would be calculated based on these values.

Ionization Techniques (e.g., ESI, APCI, EI) for Fragmentation Pattern Analysis

The choice of ionization technique in mass spectrometry influences the extent of fragmentation and the type of information that can be obtained.

Electrospray Ionization (ESI): This is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. It is particularly useful for confirming the molecular weight of the compound.

Atmospheric Pressure Chemical Ionization (APCI): Also a relatively soft technique, APCI can be more suitable for less polar compounds and may induce slightly more fragmentation than ESI, providing some structural clues.

Electron Ionization (EI): This is a hard ionization technique that bombards the molecule with high-energy electrons, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule, with the fragmentation pattern providing detailed structural information. For this compound, characteristic fragments would be expected from the cleavage of the C-I bond, the ether linkage, and fragmentation of the oxolane and cyclopentyl rings.

Infrared (IR) and Raman Spectroscopic Methodologies for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-O-C stretching of the ether group and the oxolane ring (typically in the 1150-1050 cm⁻¹ region). The C-H stretching vibrations of the aliphatic CH₂ and CH groups of the cyclopentyl and oxolane rings would appear around 2960-2850 cm⁻¹. The C-I stretching vibration would be observed at lower frequencies, typically in the range of 600-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information. The C-I bond, for instance, often gives a strong Raman signal. Symmetrical vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum.

Functional Group Expected IR Absorption (cm⁻¹) ** Expected Raman Shift (cm⁻¹) **
C-H (aliphatic)2960-28502960-2850
C-O-C (ether)1150-10501150-1050
C-I600-500Strong signal expected

Chiroptical Spectroscopic Methodologies (e.g., ECD, VCD) for Stereochemical Assignment (if relevant)

Given the presence of stereocenters at C3 and C4 of the oxolane ring, this compound is a chiral molecule. Chiroptical spectroscopic techniques are essential for determining its absolute configuration.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. The experimental ECD spectrum can be compared with a theoretically calculated spectrum for a specific enantiomer to assign the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. It provides more detailed stereochemical information than ECD due to the larger number of vibrational bands. The experimental VCD spectrum, when compared with theoretical predictions, can be a powerful tool for the unambiguous assignment of the absolute stereochemistry of this compound.

Hyphenated Analytical Techniques for Comprehensive Characterization

To obtain a comprehensive profile of this compound, especially when analyzing it within complex mixtures or for impurity profiling, hyphenated techniques are employed.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in a mixture using gas chromatography, and then the individual components are analyzed by mass spectrometry. GC-MS would be suitable for the analysis of this compound, providing both its retention time (for identification and quantification) and its mass spectrum (for structural confirmation).

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile impurities that may be present with this compound, LC-MS is the technique of choice. The separation is achieved by high-performance liquid chromatography (HPLC), and detection is performed by a mass spectrometer. The use of high-resolution mass spectrometry in conjunction with LC (LC-HRMS) allows for the identification of unknown impurities by determining their elemental composition.

GC-MS and LC-MS for Mixture Analysis and Impurity Profiling

The analysis of this compound benefits significantly from the application of hyphenated chromatographic and mass spectrometric techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating the target compound from related substances and identifying trace-level impurities. ajpaonline.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its molecular weight and the ether linkages, this compound possesses sufficient volatility and thermal stability to be analyzed by GC-MS. This technique is particularly effective for identifying volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials. researchgate.netgcms.cz

A typical GC-MS method would involve a capillary column with a non-polar or mid-polarity stationary phase. The electron ionization (EI) mode in the mass spectrometer would generate a reproducible fragmentation pattern, serving as a fingerprint for the molecule and aiding in the structural elucidation of unknown impurities by comparing spectra to libraries or through manual interpretation.

Potential Impurities and GC-MS Findings: During the synthesis of this compound, several impurities could theoretically arise. These may include unreacted starting materials like Cyclopentanol, by-products such as 3,4-dihydroxyoxolane, or related substances formed through side reactions, like de-iodinated or hydroxylated analogs.

A hypothetical GC-MS analysis could yield the following results, demonstrating the separation and identification of the main compound and its potential impurities.

Table 1: Hypothetical GC-MS Data for Impurity Profiling of this compound

Peak No.Retention Time (min)Key m/z FragmentsProposed Identity
15.886, 57, 43Cyclopentanol
28.2155, 127, 853-Cyclopentyloxyoxolane
310.5282, 155, 127, 69This compound
411.1298, 171, 155, 1273-(Cyclopentyloxy)-4-hydroxyoxolane

Liquid Chromatography-Mass Spectrometry (LC-MS)

For non-volatile impurities or thermally sensitive degradation products, LC-MS is the preferred method. researchgate.netnih.gov Reversed-phase high-performance liquid chromatography (HPLC) is typically employed, separating compounds based on their polarity. The use of soft ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), allows for the analysis of the intact molecule, primarily providing the molecular weight of the parent compound and its impurities. chimia.ch This is crucial for confirming the presence of isomers or degradation products that might not be distinguishable by GC-MS.

Potential Impurities and LC-MS Findings: LC-MS is invaluable for detecting impurities with higher polarity, such as hydroxylated by-products or products of hydrolysis. An untargeted analysis can reveal unexpected impurities, which is critical for a complete purity assessment. nih.gov

Table 2: Hypothetical LC-MS Data for Impurity Profiling of this compound

Peak No.Retention Time (min)[M+H]⁺ (m/z)Proposed Identity
14.1105.13,4-Dihydroxyoxolane
29.5157.13-Cyclopentyloxyoxolane
314.2283.0This compound
412.8299.03-(Cyclopentyloxy)-4-hydroxyoxolane

Coupling of Chromatography with Spectroscopic Detectors

To enhance the certainty of identification and to gain more structural information, chromatographic systems are often coupled with other spectroscopic detectors in addition to mass spectrometry. numberanalytics.comnih.govijpsjournal.com

For liquid chromatography, a Photodiode Array (PDA) detector is a powerful addition. nih.govmdpi.com A PDA detector acquires the full UV-Vis spectrum for each point in the chromatogram. This has two main benefits:

Peak Purity Analysis: By comparing the spectra across a single chromatographic peak, co-eluting impurities can be detected. If the spectra at the upslope, apex, and downslope of the peak are identical, it provides strong evidence of the peak's purity. shimadzu.com

Compound Identification: The UV spectrum serves as an additional identifier. While this compound lacks a strong chromophore, the presence of the iodine atom may result in some absorbance at low UV wavelengths (around 200-220 nm), which can still be characteristic and useful for differentiation from impurities lacking this feature.

The combination of retention time, mass spectral data, and a UV-Vis spectrum from an LC-PDA-MS system provides a highly confident identification of the main component and its impurities. sci-hub.box

Methodologies for Reaction Monitoring and Kinetic Studies

The analytical methods developed for impurity profiling can be readily adapted for monitoring the progress of chemical reactions, such as the synthesis of this compound. richmond.edu This is essential for process optimization, understanding reaction mechanisms, and performing kinetic studies. researchgate.netyoutube.com

For instance, in a Williamson ether synthesis to produce the target compound, HPLC could be used to track the consumption of the starting materials (e.g., an iodinated oxolane precursor and cyclopentanol) and the formation of the product in near real-time. youtube.commasterorganicchemistry.com Small aliquots can be taken from the reaction vessel at specific time intervals, quenched to stop the reaction, and immediately analyzed.

By plotting the concentration of reactants and products versus time, the reaction rate can be determined. This data allows for the calculation of the rate constant and the determination of the reaction order with respect to each reactant. jocpr.com

Table 3: Hypothetical Data for Kinetic Study of this compound Synthesis via HPLC

Time (minutes)Reactant A Conc. (M)Product Conc. (M)
01.000.00
100.780.22
200.610.39
300.470.53
600.220.78
900.100.90
1200.040.96

This kinetic data is invaluable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize the formation of impurities.

Advanced Topics and Future Research Directions for 3 Cyclopentyloxy 4 Iodooxolane

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The synthesis of 3-(Cyclopentyloxy)-4-iodooxolane presents a significant stereochemical challenge due to its three contiguous stereocenters. The primary route to such a structure would likely be an iodocyclization of an acyclic precursor, such as a cyclopentyl-allyl ether derivative. Future research must focus on controlling the relative and absolute stereochemistry of this cyclization.

Key research objectives include:

Substrate-Controlled Diastereoselection: Investigating how existing stereocenters in the starting material can influence the stereochemical outcome of the cyclization.

Reagent-Controlled Stereoselection: Employing chiral electrophilic iodine sources or chiral Lewis acids to induce enantioselectivity and diastereoselectivity in the ring-closing step. This approach has proven successful in the synthesis of other complex heterocyclic systems. nih.govresearchgate.net

Organocatalysis: Developing chiral organocatalysts, such as chiral amines or phosphoric acids, that can activate the substrate or the iodine source to facilitate a stereocontrolled cyclization.

Enzymatic Approaches: Exploring the use of haloperoxidase enzymes or engineered enzymes for a highly selective biocatalytic iodocyclization.

The successful development of these routes would require extensive screening of catalysts, solvents, and reaction conditions to achieve high yields and stereoselectivities.

Table 1: Hypothetical Catalytic Systems for Stereoselective Iodocyclization

Catalyst System Chiral Ligand/Auxiliary Proposed Outcome Research Focus
Metal-Catalyzed Chiral Bisoxazoline (BOX) Ligands High Enantiomeric Excess (ee) Optimization of metal center (e.g., Cu(II), Zn(II)) and ligand structure.
Organocatalysis Chiral Brønsted Acid (e.g., TRIP) Diastereomeric Ratio (d.r.) Control Tuning catalyst acidity and steric bulk to favor specific transition states.

Exploration of Novel Reaction Pathways and Catalytic Transformations

Beyond traditional iodocyclization with molecular iodine, several innovative pathways could be explored for the synthesis and further transformation of this compound.

Electrochemical Synthesis: The in-situ electrochemical generation of the iodinating species from a benign iodide salt like sodium iodide can circumvent the need to handle elemental iodine. ucl.ac.uk This method allows for precise control over the concentration of the active species, potentially reducing side reactions. ucl.ac.uk

Hypervalent Iodine Reagents: The use of hypervalent iodine(III) reagents offers an alternative for cyclization, potentially under milder conditions and with different selectivity profiles compared to molecular iodine. frontiersin.org

Transformations of the C-I Bond: The iodine atom is a versatile synthetic handle. Future research should explore its conversion into other functional groups through reactions such as:

Suzuki, Sonogashira, and Stille cross-coupling reactions to form new carbon-carbon bonds. acs.org

Buchwald-Hartwig amination to introduce nitrogen-based functionalities.

Radical deiodination to yield the corresponding non-iodinated oxolane.

Conversion to an organolithium or Grignard reagent for subsequent reaction with electrophiles.

These transformations would vastly expand the chemical space accessible from this iodo-ether scaffold, enabling the creation of diverse molecular libraries.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The scaffold of this compound is well-suited for integration into modern drug discovery and materials science workflows that rely on automation and high-throughput methods.

Automated Flow Synthesis: The synthesis could be adapted to continuous-flow reactors. beilstein-journals.org This would enable safer handling of reactive intermediates, precise control over reaction parameters (temperature, residence time), and facilitate rapid optimization and scale-up. beilstein-journals.orgchemrxiv.org An automated platform could iteratively synthesize a library of analogs by varying the ether substituent or by performing subsequent cross-coupling reactions on the iodo-group.

High-Throughput Screening (HTS): A library of derivatives based on the this compound core could be rapidly screened for biological activity. nih.govnih.gov HTS is a cornerstone of modern drug discovery, allowing for the testing of thousands of compounds to identify "hits" with desired pharmacological properties. youtube.comresearchgate.net The core structure could be of interest in screening for binders to various biological targets.

Deeper Mechanistic Insights through Advanced Experimental and Computational Techniques

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis and predicting the reactivity of this compound.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model the iodocyclization reaction. maxapress.com These studies can elucidate the structures of transition states and intermediates, explain the origins of stereoselectivity, and predict the influence of substituents. frontiersin.orgnih.govnih.gov For instance, computational analysis can compare the energy barriers for the formation of different diastereomers, guiding the rational design of more selective catalysts. maxapress.com

Advanced Experimental Probes:

Kinetic Studies: Measuring reaction rates under various conditions can provide insight into the rate-determining step and the composition of the transition state.

In-situ Spectroscopy: Techniques like NMR and IR spectroscopy can be used to observe reactive intermediates directly. mdpi.com

Isotopic Labeling: Using isotopically labeled starting materials can help trace the path of atoms throughout the reaction, confirming proposed mechanistic pathways.

Table 2: Potential Parameters for Computational (DFT) Analysis of Iodocyclization

Parameter Significance Method of Calculation
Transition State (TS) Energy Determines the activation barrier and reaction rate. M06-2X or B3LYP functional with appropriate basis sets (e.g., 6-311+G(d,p)). maxapress.com
Gibbs Free Energy of Intermediates Reveals the thermodynamic stability of species along the reaction coordinate. Calculation from electronic energy plus thermal corrections.
Natural Population Analysis (NPA) Charge Shows the charge distribution and identifies electrophilic/nucleophilic sites. maxapress.com Analysis of the calculated wavefunction.

Investigation into its Role in Dynamic Covalent and Supramolecular Chemistry

The structure of this compound contains features that make it a compelling candidate for applications in supramolecular and dynamic covalent chemistry (DCC).

Halogen Bonding: The iodine atom can act as a potent halogen bond (XB) donor. acs.orgnih.gov A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base (e.g., an oxygen or nitrogen atom). acs.orgnih.gov This directional interaction could be exploited to control the self-assembly of molecules into well-defined supramolecular architectures like crystals, gels, or liquid crystals. acs.org The strength and directionality of the XB could be tuned by modifying the electronic properties of the scaffold.

Dynamic Covalent Chemistry (DCC): DCC involves reversible chemical reactions under thermodynamic control, allowing systems to self-correct and adapt. nih.govnih.gov While the C-I and C-O-C bonds in this specific molecule are generally stable, the principles of DCC could be applied to libraries containing this scaffold. rsc.org For example, if incorporated into a system with reversible linkages (e.g., imines, disulfides), the molecule could become part of a dynamic combinatorial library (DCL), where the presence of a biological target could amplify the synthesis of the best-fitting receptor. nih.gov

Opportunities for Sustainable Chemical Production and Waste Minimization

Applying green chemistry principles to the synthesis of this compound is a critical area for future research.

Aqueous Synthesis: Performing the iodocyclization in water instead of organic solvents would significantly improve the environmental profile of the synthesis. nih.govacs.org Reactions in water can sometimes be faster and more selective than in traditional solvents. acs.org

Catalysis over Stoichiometric Reagents: Using catalytic amounts of reagents, rather than stoichiometric ones, reduces waste. This includes using catalytic iodine sources or developing catalytic cycles for the reactions.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, lowering energy consumption and often improving yields by minimizing side product formation. mdpi.orgmdpi.com

Table 3: Comparison of Conventional vs. Sustainable Synthesis Approaches

Feature Conventional Approach Sustainable Approach Benefit
Solvent Dichloromethane, THF Water, or solvent-free Reduced volatile organic compound (VOC) emissions. nih.gov
Iodine Source Stoichiometric I₂ Catalytic I₂ or in-situ electrochemical generation Avoids handling hazardous I₂; reduces waste. ucl.ac.uk
Energy Input Conventional heating (hours) Microwave irradiation (minutes) Reduced energy consumption and faster reactions. mdpi.com

| Work-up | Multi-step extraction | Filtration from aqueous media | Simpler process, less solvent waste. |

Challenges in the Synthesis and Scale-Up of this compound

Despite the promising research directions, significant challenges must be addressed for the practical synthesis and application of this compound.

Stereochemical Control: Achieving high and reproducible enantio- and diastereoselectivity on a large scale remains the most significant hurdle. What works on a milligram scale may not be efficient or selective on a kilogram scale.

Purification: The separation of up to eight potential stereoisomers can be exceptionally difficult, likely requiring advanced chromatographic techniques such as Supercritical Fluid Chromatography (SFC) or preparative HPLC.

Reagent Cost and Stability: Chiral catalysts and specialized reagents can be expensive, potentially making the synthesis economically unviable for large-scale production. The stability of the iodo-ether, particularly its sensitivity to light and heat, must also be considered.

Process Safety: Scaling up reactions involving potentially hazardous reagents or intermediates requires careful process safety evaluation and engineering controls. For example, the exothermicity of the cyclization reaction must be managed to prevent thermal runaway.

Overcoming these challenges will require a multidisciplinary approach, combining expertise in synthetic chemistry, catalysis, process engineering, and analytical sciences.

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no publicly available research or data concerning the chemical compound this compound. As a result, information regarding its emerging applications in novel chemical technologies, or any other scientific context, could not be retrieved.

The absence of this compound in scholarly articles and chemical repositories suggests that it may be a novel or theoretical structure that has not yet been synthesized or characterized. Therefore, a discussion of its research findings, applications, or future research directions is not possible at this time.

Further investigation into the synthesis and properties of this compound would be required before any potential applications can be explored.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.